1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol
CAS No.: 1391737-70-4
Cat. No.: VC2716882
Molecular Formula: C10H6BrF3O2
Molecular Weight: 295.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391737-70-4 |
---|---|
Molecular Formula | C10H6BrF3O2 |
Molecular Weight | 295.05 g/mol |
IUPAC Name | 1-(5-bromo-1-benzofuran-2-yl)-2,2,2-trifluoroethanol |
Standard InChI | InChI=1S/C10H6BrF3O2/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4,9,15H |
Standard InChI Key | VPYITWMQQSIJGF-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)C=C(O2)C(C(F)(F)F)O |
Canonical SMILES | C1=CC2=C(C=C1Br)C=C(O2)C(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Properties
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol belongs to the benzofuran family of compounds, which are characterized by a fused ring system comprising a benzene ring and a furan ring. The compound is identified by the following properties:
Property | Value |
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CAS Number | 1391737-70-4 |
IUPAC Name | 1-(5-bromo-1-benzofuran-2-yl)-2,2,2-trifluoroethanol |
Molecular Formula | C₁₀H₆BrF₃O₂ |
Molecular Weight | 295.05 g/mol |
InChI | InChI=1S/C10H6BrF3O2/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4,9,15H |
InChI Key | VPYITWMQQSIJGF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1Br)C=C(O2)C(C(F)(F)F)O |
The molecule features several key structural elements that contribute to its chemical behavior and potential biological activity:
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A benzofuran core structure with a bromine substituent at the 5-position
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A 2,2,2-trifluoroethanol group attached at the 2-position of the benzofuran ring
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Multiple electron-withdrawing groups (bromine and trifluoromethyl) that influence the electronic distribution
This combination of structural features creates a compound with unique physicochemical properties, including potential hydrogen bonding capability through the hydroxyl group and lipophilicity contributed by the bromine and trifluoromethyl groups.
Biological Activity and Applications
Based on its structural features and relationship to other benzofuran derivatives, 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol may exhibit significant biological activities. Benzofuran compounds are known for diverse biological properties, and the specific substitution pattern in this molecule could confer unique activities.
Research Tool Applications
Beyond therapeutic applications, 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol may serve as:
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A chemical probe for studying biological systems
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An intermediate in the synthesis of more complex bioactive molecules
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A standard compound for analytical method development
Structure-Activity Relationship Insights
Understanding the structure-activity relationships of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol requires consideration of its key structural elements:
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Benzofuran Core: Provides a rigid, planar scaffold that can interact with biological targets through π-π stacking and hydrophobic interactions
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Bromine Substituent: Increases lipophilicity and can form halogen bonds with protein residues, potentially enhancing binding affinity
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Trifluoroethanol Group: Contributes to metabolic stability, altered hydrogen bonding properties, and increased lipophilicity
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Hydroxyl Group: Offers a hydrogen bond donor/acceptor site for interaction with biological targets
These structural features together likely determine the compound's biological activity profile and physicochemical properties.
Analytical Characterization
Comprehensive characterization of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol typically employs multiple analytical techniques:
Spectroscopic Methods
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NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide structural confirmation and purity assessment
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Mass Spectrometry: Confirms molecular weight and fragmentation pattern
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IR Spectroscopy: Identifies functional groups, particularly the hydroxyl and C-F stretching bands
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UV-Vis Spectroscopy: Characterizes the chromophoric system of the benzofuran core
Chromatographic Methods
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HPLC: Assesses purity and can be used for quantitative analysis
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GC-MS: Applicable for volatile derivatives and further structural confirmation
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TLC: Useful for reaction monitoring and initial purity assessment
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